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BLI-489 overcoming beta-lactamase variability

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bli-489

CAS No.: 623564-40-9

Cat. No.: S521542

BLI-489 Technical Profile

The table below summarizes the key technical information available for BLI-489 from a 2022 study.

Property Specification

Inhibitor Class Novel B-lactamase inhibitor (specific class not detailed in available
sources) [1]

Tested Combinations Imipenem, Meropenem [2]

Target Enzymes (Ambler Class A (KPC-2), Class B (NDM-5), Class D (OXA-232)
Classes) carbapenemases [2]

Key Bacterial Strains Tested Carbapenem-resistant K. pneumoniae, E. coli, and E. cloacae [2]

| Synergy Rate (Chequerboard Assay) | « With Imipenem: 76% (19/25 strains) « With Meropenem: 92%
(23/25 strains) [2] | | In Vivo Efficacy Model | Galleria mellonella (wax moth) infection model [2] | |

Cytotoxicity Note | No cytotoxicity observed when used alone or in combination at test concentrations [2] |

Experimental Protocol: Synergy Evaluation
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Based on the referenced study, here is a detailed methodology for evaluating the synergistic effect of BLI-

489 with carbapenems against carbapenem-resistant Enterobacterales (CRE) [2].

Chequerboard Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index and quantify synergy.

e Procedure:

o Preparation: Prepare two-fold serial dilutions of both imipenem (or meropenem) and BLI-489
in Mueller-Hinton broth.

o Plate Setup: Dispense the antibiotic dilutions into a 96-well microtiter plate in a chequerboard
pattern, creating combinations of various concentrations.

o Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10> CFU/mL) to each
well.

o Incubation: Incubate the plate at 35°C for 16-20 hours.

o Calculation: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in
combination. Calculate the FIC index using the formula: FIC index = (MIC of antibiotic in
combination / MIC of antibiotic alone) + (MIC of BLI-489 in combination /| MIC of BLI-489
alone)

o Interpretation: An FIC index of <0.5 is interpreted as synergy.

Time-Kill Assay

This method provides a time-dependent view of the antibacterial activity of the combination.

e Procedure:
o Preparation: Prepare test solutions in flasks containing Mueller-Hinton broth:
= Growth control
= BLI-489 at a fixed concentration (e.g., 8 pg/mL)
= [mipenem at a fixed concentration (e.g., 8 ug/mL)
= Combination of BLI-489 + Imipenem
o Inoculation: Inoculate each flask with a bacterial suspension to achieve a starting
concentration of approximately 106 CFU/mL.
o Sampling: Remove samples from each flask at 0, 4, 8, and 24 hours.
o Plating and Counting: Serially dilute the samples, plate them on agar, and count the colony-
forming units (CFU) after incubation.
o Interpretation: Synergy is defined as a >2-logio (100-fold) decrease in CFU/mL by the
combination compared to the most active single drug at a specific time point.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.smolecule.com/products/s521542?utm_src=pdf-body
https://www.smolecule.com/products/s521542?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35165715/
https://www.smolecule.com/products/s521542?utm_src=pdf-body
https://www.smolecule.com/products/s521542?utm_src=pdf-body
https://www.smolecule.com/products/s521542?utm_src=pdf-body
https://www.smolecule.com/products/s521542?utm_src=pdf-body
https://www.smolecule.com/products/s521542?utm_src=pdf-body
https://www.smolecule.com/products/s521542?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

In Vivo Efficacy: Galleria mellonella Model

This simple, invertebrate model is used for preliminary in vivo confirmation of efficacy.

¢ Procedure:

(o]

Infection: Inject a lethal dose of a specific CRE strain (e.g., one carrying blakKPC-2) into the
hemocoel of G. mellonella larvae.

Treatment: Administer a single dose of therapy (e.g., BLI-489 monotherapy, imipenem
monotherapy, or the combination) at a specific time post-infection.

Control: Include a group injected with PBS as a control.

Incubation & Monitoring: Incubate the larvae and monitor their survival daily over several
days.

Analysis: Compare survival curves using statistical tests (e.g., Log-rank test). Improved
survival in the combination therapy group compared to monotherapy groups demonstrates in
vivo synergy.

The workflow for these experiments can be visualized as follows:
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Frequently Asked Questions

Q1: What is the development status of BLI-489? Based on the available public literature, BLI-489 was
investigated in a preclinical study published in 2022 [2]. Its current status in the drug development pipeline

(e.g., clinical trials) is unclear, as it is not listed among the beta-lactamase inhibitors in advanced clinical

development or recently approved combinations discussed in 2025 reviews and conference reports [3] [4].
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Q2: Does BLI-489 inhibit Metallo-B-Lactamases (MBLs)? Yes, the available study demonstrated that the
combination of BLI-489 with imipenem or meropenem had a synergistic effect against a strain carrying the
NDM-5 enzyme, which is a Class B Metallo--Lactamase (MBL) [2]. This suggests BLI-489 has activity

against at least some MBLs, which is a significant advantage over older inhibitors.

Q3: Are there any known cytotoxicity concerns with BLI-489? According to the 2022 study, no
cytotoxicity was observed when BLI-489 was used alone or in combination with imipenem or meropenem at

the concentrations tested in their assays [2].

Important Technical Notes

¢ Limited Public Data: The information presented here is based primarily on a single, focused 2022
study. You may need to consult specialized pharmaceutical databases or proprietary sources for more
current development information.

e Spectrum is Not Absolute: While BLI-489 showed a broad synergistic effect against CRE producing
KPC, NDM, and OXA enzymes in the tested panel, its activity against all variants within these classes
cannot be guaranteed without further testing.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s521542?utm_src=pdf-bulk
https://www.smolecule.com/products/s521542?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

